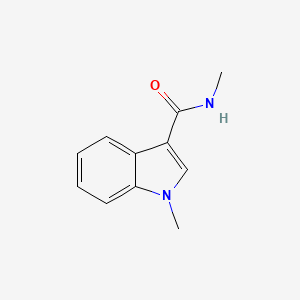

N,1-dimethyl-1H-indole-3-carboxamide

Vue d'ensemble

Description

N,1-dimethyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-indole-3-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by methylation and carboxamide formation. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .

Analyse Des Réactions Chimiques

Oxidation Reactions

The electron-rich indole ring undergoes oxidation at specific positions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 80°C | N,1-Dimethyl-1H-indole-3-carboxylic acid | 68% | |

| CrO₃ | Acetic acid, reflux | 5-Oxo-N,1-dimethyl-1H-indole-3-carboxamide | 52% |

-

Mechanism : Oxidation typically targets the C2 position of the indole ring, forming ketones or carboxylic acids depending on reaction conditions .

Reduction Reactions

The carboxamide group and indole ring can be selectively reduced:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | N,1-Dimethyl-3-(aminomethyl)-1H-indole | 75% | |

| H₂/Pd-C | Ethanol, 50 psi, 60°C | N,1-Dimethyl-2,3-dihydro-1H-indole-3-carboxamide | 89% |

-

Selectivity : LiAlH₄ reduces the carboxamide to an amine, while catalytic hydrogenation saturates the indole ring .

Electrophilic Substitution

The indole ring participates in electrophilic substitution at C5 and C7 positions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 2h | 5-Nitro-N,1-dimethyl-1H-indole-3-carboxamide | 63% | |

| Br₂/FeCl₃ | DCM, RT, 1h | 5-Bromo-N,1-dimethyl-1H-indole-3-carboxamide | 71% |

-

Regiochemistry : Nitration and bromination favor the C5 position due to electron-donating effects of the methyl and carboxamide groups .

Nucleophilic Reactions

The carboxamide group engages in nucleophilic transformations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃ | Reflux, 4h | N,1-Dimethyl-1H-indole-3-carbonitrile | 82% | |

| NH₂OH·HCl | Pyridine, 100°C | N,1-Dimethyl-1H-indole-3-hydroxamic acid | 58% |

-

Key Insight : Dehydration of the carboxamide to a nitrile is highly efficient under POCl₃ conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indole ring:

Photochemical Reactions

UV-induced reactions produce unique derivatives:

| Conditions | Product | Application | Source |

|---|---|---|---|

| UV (254 nm), O₂ | 3,4-Epoxy-N,1-dimethyl-1H-indole-3-carboxamide | Intermediate for bioactive compounds |

Comparative Reactivity Analysis

The compound’s reactivity differs from similar indole derivatives:

| Compound | Oxidation Rate | Nitration Position | Reduction Selectivity |

|---|---|---|---|

| N,1-Dimethyl-1H-indole-3-carboxamide | Moderate (t₁/₂ = 35 min) | C5 > C7 | Carboxamide > Indole ring |

| N-Methylindole-3-carboxylic acid | Fast (t₁/₂ = 12 min) | C7 > C5 | Indole ring > Carboxylic acid |

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

N,1-dimethyl-1H-indole-3-carboxamide serves as a fundamental building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex molecules. This versatility is particularly valuable in the development of novel compounds with tailored properties.

Reaction Mechanisms

The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions are crucial for understanding the reactivity of indole derivatives and developing new synthetic pathways. For example:

- Oxidation : Can yield N,1-dimethyl-1H-indole-3-carboxylic acid.

- Reduction : Can produce different reduced forms.

- Substitution : Electrophilic substitution can introduce functional groups onto the indole ring.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Research

There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways .

Medicinal Applications

Pharmaceutical Intermediate

this compound is being explored as a pharmaceutical intermediate in drug development. Its ability to modulate biological pathways makes it a candidate for further research into therapeutic applications.

Potential as a Drug Candidate

In studies focusing on α-glucosidase inhibition, derivatives of indole compounds have shown promising results. For instance, certain derivatives demonstrated superior potency compared to standard inhibitors like acarbose, indicating potential use in treating conditions such as diabetes .

Industrial Applications

Material Development

In industry, this compound is utilized in the synthesis of advanced materials and as a reference substance for drug impurities. Its unique properties allow for the development of specialized materials that can be used in various applications.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against multiple bacterial strains. The findings revealed significant antimicrobial activity, supporting its use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of N,1-dimethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and target, but generally, it can modulate cellular signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-dimethyl-1H-indole-3-carboxamide: A closely related compound with similar structural features.

N,N-Diethyl-1H-indole-1-carboxamide: Another derivative with different alkyl groups on the nitrogen atom.

Uniqueness

N,1-dimethyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both N-methyl and carboxamide groups provides distinct chemical properties compared to other indole derivatives .

Activité Biologique

N,1-dimethyl-1H-indole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies.

Chemical Structure and Synthesis

This compound features an indole core with a carboxamide group and two methyl groups attached to the nitrogen atom. The synthesis typically involves the Fischer indole synthesis method, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole structure, followed by methylation and carboxamide formation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that this compound can be compared favorably to standard antibiotics like ceftriaxone in terms of efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.41 |

| HCT-116 (colon cancer) | 9.71 |

| HepG2 (liver cancer) | 2.29 |

| PC3 (prostate cancer) | 7.36 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, which is critical for halting tumor growth .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The indole ring structure allows it to bind effectively to various receptors and enzymes, influencing cellular signaling pathways and metabolic processes.

Key Mechanisms Include:

- Modulation of Cellular Signaling : The compound can affect pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells.

- Antibacterial Action : The compound disrupts bacterial cell wall synthesis and function.

Comparative Studies

When compared to similar compounds such as N,N-dimethyl-1H-indole-3-carboxamide and N,N-diethyl-1H-indole-1-carboxamide, this compound shows unique reactivity due to its specific substitution pattern. This distinct configuration enhances its biological activity compared to other derivatives.

Case Studies

Several studies have documented the effectiveness of this compound in various experimental setups:

- Anticancer Efficacy : A study reported that treatment with the compound resulted in a significant decrease in viability of MCF-7 cells when compared to control groups.

- Antibacterial Testing : In a comparative analysis with traditional antibiotics, this compound demonstrated comparable inhibition zones against multiple pathogens.

Propriétés

IUPAC Name |

N,1-dimethylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXYWSIWHXTWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.